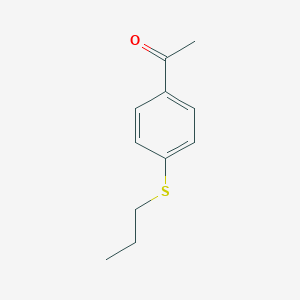

4'-(n-Propylthio)acetophenone

Description

Contextualization within Modern Organic Chemistry

Thioether acetophenone (B1666503) derivatives represent a significant class of compounds within modern organic chemistry, primarily due to the unique properties conferred by the sulfur-containing moiety. The synthesis of thioethers, also known as sulfides, is a widely explored area because of their potential applications in medicinal chemistry, the pharmaceutical industry, and materials chemistry. researchgate.net Organic compounds containing sulfur are integral to the development of new pharmaceuticals and agrochemicals. Specifically, acetophenone derivatives that incorporate a 1,3,4-thiadiazole-2-thioether structure have been designed and synthesized to discover new pesticides with novel mechanisms of action. rsc.org The construction of carbon-sulfur (C–S) bonds is a key focus, with an increasing demand for environmentally benign, metal-free synthesis methods. researchgate.net This highlights the ongoing efforts to develop efficient and sustainable ways to produce these valuable molecules.

Significance of Acetophenone Derivatives as Versatile Synthetic Intermediates

Acetophenone and its derivatives are cornerstone molecules in chemical synthesis, valued for their role as versatile intermediates. nih.gov They serve as precursors for a wide array of more complex molecules, including pyrazole (B372694) derivatives and chalcones. wisdomlib.org Their commercial availability and reactivity make them ideal starting materials for various chemical reactions. nih.govwisdomlib.org

These compounds are fundamental in the synthesis of natural products, marketed drugs, polymers, and advanced materials. nih.gov Their utility extends to multicomponent reactions, where their structure allows for the efficient assembly of complex molecular architectures. nih.govmdpi.com The chemical reactivity of the acetophenone core, particularly the acetyl group, provides both a ketone and an "active methyl" group, which is essential for condensation reactions, such as those used to form thiophenes. researchgate.net Furthermore, functionalized acetophenone derivatives often possess interesting biological properties, making them valuable for medicinal and supramolecular chemistry. nih.gov Their broad applicability has cemented their status as indispensable synthons in both academic research and industrial-scale chemical production. mdpi.com

Overview of the Current Research Landscape for 4'-(n-Propylthio)acetophenone and Related Analogues

The research landscape for this compound and its analogues is primarily focused on their synthesis and potential biological activities. While specific research on this compound itself is limited in publicly accessible literature, studies on closely related thioether acetophenone derivatives provide insight into its potential applications. For instance, the oxime derivative, 4-(2-propylthio)acetophenone oxime, has been identified as a potential antidepressant and anti-inflammatory agent. researchgate.net This suggests that the 4'-(propylthio)acetophenone scaffold is of interest in the search for new therapeutic agents.

The broader family of substituted acetophenones is a central focus in the synthesis of novel bioactive compounds. rasayanjournal.co.in Research has demonstrated that modifications to acetophenone-derived hydrazones can significantly influence their biological interactions, making them promising candidates in drug design. rasayanjournal.co.in Analogues with different alkyl or aryl thio-substituents have been synthesized and characterized. For example, 4'-Methylthioacetophenone is a known key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Rofecoxib. chemicalbook.com Another related compound, 4-(Benzylthio)acetophenone (B15377668), has been synthesized as a precursor for materials with specific dipole alignments. mdpi.com

Furthermore, acetophenone derivatives containing thioether linkages have been investigated for their antimicrobial properties. A series of novel acetophenone derivatives containing 1,3,4-thiadiazole-2-thioethers showed significant inhibitory effects against several plant pathogenic fungi. rsc.org Studies on a library of acetophenone compounds for antimycobacterial activity found that more hydrophobic derivatives tended to be more active. researchgate.net This body of research on related analogues indicates that this compound is a compound situated at the intersection of medicinal chemistry and materials science, with its potential yet to be fully explored.

Research Data on Thioether Acetophenone Derivatives

The following tables provide data on this compound and its closely related analogues based on available research findings.

Table 1: Properties of Selected 4'-Thioacetophenone Analogues

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State/Appearance | Melting Point (°C) | Reported Use/Significance |

| 4'-Methylthioacetophenone | C₉H₁₀OS | 166.24 | White to Off-White Solid | 80-82 | Intermediate for the NSAID Rofecoxib. chemicalbook.com |

| This compound | C₁₁H₁₄OS | 194.30 | Not specified | Not specified | Precursor to potential antidepressant and anti-inflammatory agents. researchgate.net |

| 4'-(Benzylthio)acetophenone | C₁₅H₁₄OS | 242.34 | White Solid | 110-112 | Precursor for parallel dipole-aligned crystals. mdpi.com |

Table 2: Spectroscopic Data for 4'-(Benzylthio)acetophenone

This data is for a close structural analogue of this compound and provides a reference for the expected spectral characteristics.

| Spectroscopic Technique | Data |

| IR (KBr pellet, cm⁻¹) | 2922, 1677, 1583, 1384, 1359, 1266, 1186, 1098, 817, 722, 695. mdpi.com |

| ¹H-NMR (300 MHz, CDCl₃, ppm) | 7.82 (2H, doublet, J=8.3 Hz), 7.30 (7H, multiplets), 4.20 (2H, singlet), 2.53 (3H, singlet). mdpi.com |

| ¹³C-NMR (75.5 MHz, CDCl₃, ppm) | 198.61, 144.65, 136.64, 134.53, 129.17, 129.12, 127.95, 127.24, 37.52, 26.89. mdpi.com |

| Mass Spectrometry (m/e, relative intensity) | 91(100%), 65 (18%), 242 (M+,15%). mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-propylsulfanylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14OS/c1-3-8-13-11-6-4-10(5-7-11)9(2)12/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKOZDQSADYIDIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC=C(C=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 N Propylthio Acetophenone and Analogous Structures

Direct Synthetic Routes

Direct methods for the synthesis of 4'-(n-propylthio)acetophenone and its analogs primarily involve the formation of the aryl-sulfur bond or the introduction of the acetyl group onto a pre-formed thioether.

Friedel-Crafts Acylation Approaches with Thioanisole Derivatives

A classic approach to forming aryl ketones is the Friedel-Crafts acylation. libretexts.orgpearson.commt.com In this method, an aromatic compound reacts with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). libretexts.orgpearson.commt.com For the synthesis of this compound, the starting material would be n-propylthiobenzene (thioanisole).

The reaction proceeds via an electrophilic aromatic substitution mechanism. libretexts.orgpearson.com The Lewis acid activates the acylating agent, forming a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of the n-propylthiobenzene. The n-propylthio group is an ortho-, para-directing group, meaning it directs the incoming acyl group to the positions ortho and para to itself. Due to steric hindrance, the para-substituted product, this compound, is typically the major product. libretexts.org A final deprotonation step restores the aromaticity of the ring. mt.com

One of the key advantages of Friedel-Crafts acylation is the prevention of poly-acylation, as the newly introduced acyl group is deactivating, thus preventing further reactions on the same ring. libretexts.org

Table 1: Representative Friedel-Crafts Acylation Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product |

| n-Propylthiobenzene | Acetyl chloride | AlCl₃ | This compound |

Nucleophilic Aromatic Substitution Reactions on Halogenated Acetophenones with Thiols

Nucleophilic aromatic substitution (SɴAr) provides an alternative pathway to aryl thioethers. wikipedia.orgmasterorganicchemistry.com This reaction is particularly effective when the aromatic ring is substituted with electron-withdrawing groups, which activate the ring towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com In the synthesis of this compound, a suitable starting material would be a 4'-haloacetophenone, such as 4'-fluoroacetophenone, which is often the most reactive halide for SɴAr reactions. masterorganicchemistry.com

The reaction involves the attack of a nucleophile, in this case, the thiolate anion generated from n-propanethiol, on the carbon atom bearing the halogen. This proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, before the expulsion of the halide leaving group to yield the final product. wikipedia.org The presence of the acetyl group in the para position is crucial as it provides the necessary electron-withdrawing character to facilitate the nucleophilic attack. nih.gov

A variety of bases can be used to generate the thiolate in situ, with potassium carbonate being a common choice. beilstein-journals.orgprepchem.com The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). prepchem.comsioc-journal.cn

Table 2: SɴAr Reaction for this compound Synthesis

| Aryl Halide | Thiol | Base | Solvent | Product |

| 4'-Fluoroacetophenone | n-Propanethiol | K₂CO₃ | DMSO | This compound |

Thioether Formation via Alkylation of Thiophenols

This method involves the S-alkylation of a substituted thiophenol. For the synthesis of this compound, the key starting material is 4-acetylthiophenol. This thiophenol is then reacted with an n-propyl halide, such as n-propyl bromide or iodide, in the presence of a base.

The base deprotonates the thiol group of 4-acetylthiophenol to form a more nucleophilic thiophenolate anion. This anion then displaces the halide from the n-propyl halide in a standard Sɴ2 reaction to form the desired thioether. This method is straightforward and generally provides good yields.

Advanced Synthetic Strategies

To improve efficiency, yield, and reaction conditions, more advanced synthetic strategies have been developed for the synthesis of aryl thioethers.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. thieme-connect.comresearchgate.net The application of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner products compared to conventional heating methods. sioc-journal.cnrsc.org

In the context of synthesizing this compound, microwave assistance can be applied to the nucleophilic aromatic substitution reaction between a 4'-haloacetophenone and n-propanethiol. sioc-journal.cn The rapid and efficient heating provided by microwaves can overcome the activation energy barrier of the reaction more effectively, leading to a faster conversion to the desired product. thieme-connect.comresearchgate.net For instance, the reaction of thiolazole compounds with aryl iodides under microwave irradiation (30 W) in DMF resulted in product yields of up to 88% within 15 minutes. sioc-journal.cn

Catalytic Approaches in Thioether Formation

The use of transition metal catalysts, particularly copper and palladium, has revolutionized the formation of carbon-sulfur bonds. acsgcipr.org These catalytic methods often proceed under milder conditions and tolerate a wider range of functional groups compared to traditional methods. researchgate.net

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type couplings, are widely used for the synthesis of aryl thioethers. acsgcipr.org In a typical procedure, an aryl halide (e.g., 4'-bromoacetophenone (B126571) or 4'-iodoacetophenone) is reacted with a thiol (n-propanethiol) in the presence of a copper catalyst and a base. nih.govresearchgate.net The choice of ligand for the copper catalyst can be crucial for the success of the reaction. acsgcipr.org

More recently, palladium-catalyzed Buchwald-Hartwig amination conditions have been adapted for C-S bond formation, providing another efficient route to aryl thioethers. acsgcipr.org These reactions typically employ a palladium catalyst with a specific phosphine-based ligand.

Furthermore, catalyst systems involving other metals like iron and nickel have also been explored for the synthesis of thioethers. acsgcipr.orgresearchgate.net These catalytic approaches represent a significant advancement in the synthesis of compounds like this compound, offering milder and more versatile synthetic routes. acsgcipr.org

Green Chemistry Principles in Synthesis Optimization

The application of green chemistry principles is paramount in modern synthetic organic chemistry to minimize environmental impact and enhance safety. mlsu.ac.insemanticscholar.org These principles advocate for the prevention of waste, maximization of atom economy, use of less hazardous chemical syntheses, and the design of safer chemical products and processes. mlsu.ac.insemanticscholar.org

In the context of synthesizing this compound and related thioethers, green chemistry encourages several key considerations:

Prevention of Waste : It is preferable to prevent waste generation than to treat it afterward. mlsu.ac.in This involves selecting reactions with high selectivity and yield to reduce the formation of byproducts.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. mlsu.ac.in Reactions like additions and cycloadditions are inherently more atom-economical than substitutions or eliminations which generate stoichiometric byproducts.

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be minimized or made unnecessary where possible. mlsu.ac.in When used, solvents should be innocuous. There is a drive to replace carcinogenic, mutagenic, or reprotoxic (CMR) solvents, such as some dipolar aprotic and ethereal solvents, with greener alternatives. acsgcipr.org Research into using water, ionic liquids, or supercritical fluids as reaction media is a key trend. semanticscholar.org For thioether synthesis, acetonitrile (B52724) has been noted as a "greener" alternative to more hazardous solvents like dichloromethane (B109758) and benzene (B151609). scielo.br

Design for Energy Efficiency : Energy requirements for chemical processes should be minimized by conducting reactions at ambient temperature and pressure whenever feasible. mlsu.ac.in The use of catalysis can often lower the activation energy of a reaction, allowing for milder conditions.

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents because they are required in smaller amounts and can be recycled. mlsu.ac.in The development of base metal catalysts (e.g., copper, zinc) is often preferred over precious metal catalysts (e.g., palladium) due to lower cost and toxicity. acsgcipr.org

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is a critical process for maximizing the yield and purity of the desired product while minimizing reaction time, energy consumption, and waste. chemistryviews.org For the synthesis of this compound, this involves a careful selection of solvents, catalysts, and reagents, followed by efficient purification.

Solvent Effects on Reaction Efficiency

The choice of solvent can significantly influence the efficiency and outcome of a chemical reaction. nih.gov Solvents can affect reactant solubility, reaction rates, and even the reaction pathway. In the synthesis of thioethers, the solvent's polarity and ability to solvate intermediates are crucial.

Polar aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile (MeCN) are frequently employed in thioether synthesis.

DMSO : In certain copper-catalyzed oxidative thioetherification reactions, DMSO has been shown to be a highly effective solvent. nih.gov Similarly, for the synthesis of alkyl and aryl thioethers using xanthates, conducting the reaction in DMSO at 150 °C gave optimal results, while non-polar solvents like o-xylene (B151617) yielded only trace amounts of the product. mdpi.com

Acetonitrile (MeCN) : In nickel-catalyzed thioetherification, the best results were obtained using MeCN as the reaction medium. chemrevlett.com It has also been highlighted as a "greener" and effective solvent for silver(I)-promoted oxidative coupling reactions, providing a good balance between conversion and selectivity. scielo.br

Dichloromethane (DCM) : For copper-catalyzed S-benzylation of thiols, DCM was found to be a suitable solvent. chemrevlett.com

Other Solvents : In zinc-catalyzed reactions, solvents like DMF, THF, MeCN, Et2O, and EtOAc were found to be unsatisfactory because they coordinate with the zinc iodide catalyst, hindering its activity. chemrevlett.com The redox potential of thioethers is strongly influenced by the nature of the solvent, with the dominating contribution being the solvent's dipolarity and polarizability. nih.gov

| Solvent | Catalytic System/Reaction Type | Observation | Source |

|---|---|---|---|

| DMSO | Cu/1,10-phenanthroline (B135089) | Effective solvent for oxidative thioetherification. | nih.gov |

| DMSO | Xanthate-based thioether synthesis | Optimal results at 150 °C. | mdpi.com |

| Acetonitrile (MeCN) | Nano-Ni catalyzed | Best results obtained in MeCN. | chemrevlett.com |

| Acetonitrile (MeCN) | Ag2O promoted oxidative coupling | Provides the best balance between conversion and selectivity; considered "greener". | scielo.br |

| Dichloromethane (DCM) | Cu(OTf)2 catalyzed | Efficient solvent for S-benzylation of thiols. | chemrevlett.com |

| o-Xylene (non-polar) | Xanthate-based thioether synthesis | Unsatisfactory results, trace product formation. | mdpi.com |

| DMF, THF, Et2O, EtOAc | ZnI2 catalyzed | Unsatisfactory due to coordination with the catalyst. | chemrevlett.com |

Influence of Catalysts and Reagents

The choice of catalyst and reagents is fundamental to the success of thioether synthesis, dictating the reaction mechanism and efficiency. Various metal-based catalysts have been developed for C-S bond formation.

Copper Catalysts : Copper salts are frequently used as inexpensive and effective catalysts. In one methodology, a Cu-based catalytic system with O₂ as a benign oxidant was used for the oxidative thioetherification of aryl alcohols with disulfides. nih.gov The reaction, catalyzed by CuSO₄ with 1,10-phenanthroline as a ligand, proceeded efficiently in DMSO. nih.gov

Zinc Catalysts : Inexpensive zinc salts like ZnCl₂ and ZnI₂ have been employed for the dehydrative thioetherification of alcohols with thiols under mild conditions. chemrevlett.com Zinc(II) selone complexes have also been developed as highly active catalysts for the thioetherification of aryl halides, with the advantage of not requiring the scrubbing of oxygen. rsc.org

Nickel Catalysts : Nano-Ni has been shown to be an effective catalyst for the reaction between alcohols/phenols and thiols at room temperature. chemrevlett.com

Palladium Catalysts : While often used, palladium catalysts may involve complex ligands that require multi-step synthesis, which can be a drawback from a green chemistry perspective. acsgcipr.org

Reagents : The sulfur source is a key reagent. While odorous and air-sensitive thiols are common, alternatives like disulfides or xanthates are used to circumvent these issues. acsgcipr.orgnih.govmdpi.com The use of a base, such as K₂CO₃ or Cs₂CO₃, is often necessary to facilitate the reaction, for example, by deprotonating the thiol to form a more nucleophilic thiolate. nih.govrsc.org

| Catalyst | Substrates | Key Features | Source |

|---|---|---|---|

| CuSO₄/1,10-phenanthroline | Aryl Alcohols + Disulfides | Uses O₂ as a benign oxidant; efficient in DMSO. | nih.gov |

| ZnCl₂ | Benzylic Alcohols + Thiols | Inexpensive catalyst, operates under ambient conditions. | chemrevlett.com |

| Nano-Ni | Alcohols/Phenols + Thiols | Operates at room temperature in MeCN. | chemrevlett.com |

| Zinc(II) selone complexes | Aryl Halides + Thiols | Highly active; does not require oxygen scrubbing. | rsc.org |

Purification and Isolation Methodologies

After the synthesis, the target compound must be separated from unreacted starting materials, catalysts, solvents, and byproducts. The purification of acetophenone (B1666503) derivatives often involves several standard laboratory techniques.

Recrystallization : This is a common method for purifying solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then cooled slowly to allow the formation of pure crystals. epo.org For purifying 4-hydroxyacetophenone, a common precursor and analogous compound, recrystallization from water is a known method, although it can require large solvent volumes. google.com The choice of solvent is critical, and using a combination of solvents or adding an adsorbent like activated carbon can improve decolorization and deodorization. epo.orggoogle.com The final product can achieve very high purity (e.g., >99.9%) with minimized residual solvent content. epo.org

Distillation : For liquid products or to remove volatile impurities, distillation is used. Extractive distillation, where a high-boiling solvent is added to alter the relative volatilities of the components, can be used to separate acetophenone from impurities with similar boiling points. google.com However, for compounds like 4-hydroxyacetophenone, high temperatures required for distillation can cause polymerization or other side reactions, especially if a stable complex is formed with a catalyst like HF. googleapis.com

Chromatography : Column chromatography is a highly effective, albeit often resource-intensive, method for purifying organic compounds. google.com It is particularly useful for separating complex mixtures or when the components have similar physical properties.

Liquid-Liquid Extraction : Before other purification steps, the reaction mixture is often subjected to a workup procedure, which typically involves liquid-liquid extraction. For instance, the product might be dissolved in an organic solvent like ethyl acetate (B1210297), washed with water or brine to remove water-soluble impurities and salts, and then dried over an anhydrous salt like MgSO₄ or Na₂SO₄ before the solvent is evaporated. googleapis.comchemicalbook.com

The specific method chosen depends on the physical state of this compound (liquid or solid), its stability, and the nature of the impurities present in the crude reaction mixture.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete picture of the proton and carbon environments can be assembled.

Proton NMR (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum provides a detailed map of the different types of protons in the molecule. For 4'-(n-Propylthio)acetophenone, distinct signals are expected for the aromatic protons, the acetyl methyl protons, and the n-propyl chain protons.

The aromatic region is expected to show a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-withdrawing acetyl group (H-3'/5') would appear further downfield compared to the protons ortho to the electron-donating propylthio group (H-2'/6'). The n-propyl group will exhibit three distinct signals: a triplet for the terminal methyl group, a sextet for the central methylene (B1212753) group, and another triplet for the methylene group directly attached to the sulfur atom. The acetyl group protons will appear as a sharp singlet.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Acetyl (CH₃) | ~2.59 | Singlet | - | 3H |

| Propyl (CH₃) | ~1.05 | Triplet | ~7.4 | 3H |

| Propyl (CH₂) | ~1.70 | Sextet | ~7.3 | 2H |

| Propyl (S-CH₂) | ~2.98 | Triplet | ~7.3 | 2H |

| Aromatic (H-2', H-6') | ~7.30 | Doublet | ~8.5 | 2H |

Carbon NMR (¹³C NMR) for Carbon Skeleton Delineation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. In this compound, nine distinct carbon signals are anticipated. The most downfield signal corresponds to the carbonyl carbon of the acetyl group. The aromatic carbons show four distinct signals due to the para-substitution pattern. The three carbons of the n-propyl chain will appear in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~197.0 |

| C-4' (C-S) | ~145.0 |

| C-1' | ~135.5 |

| C-3', C-5' | ~128.5 |

| C-2', C-6' | ~127.0 |

| S-CH₂ | ~34.5 |

| Acetyl (CH₃) | ~26.5 |

| Propyl (CH₂) | ~22.5 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

While 1D NMR provides foundational data, 2D NMR experiments are essential for confirming the precise connectivity of atoms. libretexts.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the neighboring protons within the n-propyl group (S-CH₂ with the central CH₂, and the central CH₂ with the terminal CH₃). It would also show a correlation between the adjacent aromatic protons (H-2'/6' with H-3'/5').

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. nist.gov It is invaluable for definitively assigning each carbon signal. For example, the proton signal at ~2.98 ppm would show a cross-peak with the carbon signal at ~34.5 ppm, confirming the assignment of the S-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds. nist.gov This is crucial for connecting different spin systems. Key HMBC correlations would include:

The acetyl protons (~2.59 ppm) correlating to the carbonyl carbon (~197.0 ppm) and the C-1' aromatic carbon (~135.5 ppm).

The aromatic protons H-3'/5' (~7.88 ppm) correlating to the carbonyl carbon (~197.0 ppm).

The S-CH₂ protons (~2.98 ppm) correlating to the C-4' aromatic carbon (~145.0 ppm).

Solid-State NMR for Crystalline Forms

Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid, crystalline form. Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in a solid sample, these interactions lead to very broad signals. msu.edu Techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP) are employed to overcome this broadening and obtain high-resolution spectra.

For this compound, ssNMR could be used to:

Identify Polymorphism: Different crystalline forms (polymorphs) of the compound would give distinct ssNMR spectra due to differences in molecular packing and conformation in the crystal lattice.

Characterize Molecular Conformation: ssNMR can provide insights into the specific conformation (e.g., torsion angles) of the propylthio group relative to the aromatic ring in the solid state, which may differ from its average conformation in solution.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is dominated by a strong absorption from the carbonyl group.

Key expected absorption bands include:

C=O Stretch: A very strong and sharp peak, characteristic of an aryl ketone, is expected around 1675-1685 cm⁻¹.

C-H Stretch (Aromatic): Signals appearing just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Signals appearing just below 3000 cm⁻¹ for the methyl and methylene groups of the acetyl and propyl substituents.

C=C Stretch (Aromatic): Several peaks of variable intensity in the 1600-1450 cm⁻¹ region.

C-S Stretch: A weak to medium absorption in the 700-600 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2960-2850 | Medium-Strong |

| Carbonyl (C=O) Stretch | ~1680 | Strong, Sharp |

| Aromatic C=C Stretch | 1600, 1575, 1480 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For this compound (C₁₁H₁₄OS), the nominal molecular weight is 194 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 194. The fragmentation is typically dominated by alpha-cleavage adjacent to the carbonyl group. nist.gov

Key expected fragments include:

[M-15]⁺: Loss of a methyl radical (•CH₃) from the acetyl group to form a stable acylium ion at m/z = 179. This is often a very prominent peak.

[M-43]⁺: Loss of the entire acetyl radical (•COCH₃) is less common, but the complementary fragment, the acylium ion [CH₃CO]⁺ at m/z = 43, is expected to be a major peak.

[M-43]⁺ (alternative): Loss of a propyl radical (•CH₂CH₂CH₃) would result in a fragment at m/z = 151, corresponding to the [CH₃COC₆H₄S]⁺ ion.

McLafferty Rearrangement: A potential rearrangement involving the transfer of a gamma-hydrogen from the propyl chain to the carbonyl oxygen could lead to the elimination of propene and a fragment at m/z = 152.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Predicted Identity | Fragmentation Pathway |

|---|---|---|

| 194 | [C₁₁H₁₄OS]⁺˙ | Molecular Ion (M⁺˙) |

| 179 | [C₁₀H₁₁OS]⁺ | M⁺˙ - •CH₃ (Alpha-cleavage) |

| 151 | [C₈H₇OS]⁺ | M⁺˙ - •C₃H₇ (Cleavage at S-C bond) |

| 121 | [C₇H₅S]⁺ | [C₈H₇OS]⁺ - CO |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as the gold standard for the unambiguous determination of the atomic arrangement within a crystalline solid. researchgate.net This powerful analytical technique involves directing X-rays at a single crystal of the compound. The subsequent diffraction pattern, arising from the interaction of X-rays with the electron clouds of the atoms in the crystal lattice, is collected and analyzed to generate a three-dimensional model of the molecule. researchgate.net

While a specific crystal structure for this compound is not publicly available in crystallographic databases as of the latest searches, the crystal structures of related acetophenone (B1666503) derivatives have been extensively studied. For instance, the crystal structure of acetophenone itself has been determined, revealing the planar nature of the benzene ring and the geometry of the acetyl group. wikipedia.org In a co-crystal of acetophenone with picric acid, the molecules were found to be nearly parallel, indicating the influence of π-π stacking interactions in the crystal packing. mdpi.com

For this compound, a hypothetical crystallographic study would be expected to reveal key structural parameters. These would include the precise bond lengths and angles of the n-propylthio and acetyl groups, the planarity of the phenyl ring, and the torsion angles describing the orientation of the substituents relative to the ring. Intermolecular interactions, such as C-H···O or C-H···π interactions, would also be elucidated, providing a deeper understanding of the solid-state packing and the forces governing the crystal lattice.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/Information |

| Crystal System | Likely monoclinic or orthorhombic, common for organic molecules of this type. |

| Space Group | Would be determined from the systematic absences in the diffraction pattern. |

| Unit Cell Dimensions | Would provide the dimensions of the repeating unit in the crystal lattice (a, b, c, α, β, γ). |

| Bond Lengths (Å) | C-S, S-C(propyl), C=O, C-C(acetyl), and aromatic C-C bond lengths would be precisely measured. The C-S bond is expected to be in the range of 1.75-1.85 Å. |

| Bond Angles (°) | The geometry around the sulfur atom and the carbonyl carbon would be determined. The C-S-C bond angle is anticipated to be around 100-105°. |

| Torsion Angles (°) | The dihedral angles between the phenyl ring and the acetyl and n-propylthio groups would define the molecule's conformation in the solid state. |

| Intermolecular Interactions | Analysis of the crystal packing would likely reveal weak hydrogen bonds and van der Waals forces influencing the supramolecular assembly. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is a valuable technique for probing the electronic structure of molecules containing chromophores. The absorption of ultraviolet or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. upi.edu The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the molecule's electronic system.

For this compound, the primary chromophore is the acetophenone moiety, which consists of a benzene ring conjugated with a carbonyl group. The UV-Vis spectrum of acetophenone in ethanol (B145695) exhibits a strong absorption band around 241 nm. photochemcad.com This absorption is attributed to a π → π* transition, where an electron from a bonding π-orbital of the conjugated system is excited to an antibonding π-orbital. libretexts.org A weaker, longer-wavelength absorption, corresponding to an n → π transition of the carbonyl group's non-bonding electrons, is also typically observed in ketones, often around 270-300 nm. masterorganicchemistry.com

The presence of the n-propylthio group at the para position of the acetophenone ring is expected to influence the electronic transitions. The sulfur atom, with its lone pairs of electrons, can participate in the π-system of the benzene ring through resonance, acting as an auxochrome. This extended conjugation generally leads to a bathochromic (red) shift in the λmax of the π → π* transition to a longer wavelength compared to unsubstituted acetophenone. A similar effect is observed in 4'-hydroxyacetophenone, where the hydroxyl group's lone pairs contribute to the conjugated system, resulting in an absorption maximum at a longer wavelength than acetophenone. nist.govnist.gov

Table 2: Expected UV-Vis Absorption Data for this compound

| Transition | Expected λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Description |

| π → π | ~250 - 270 | High (~10,000 - 15,000) | This intense absorption band arises from the excitation of an electron within the conjugated system of the phenyl ring, the carbonyl group, and the sulfur atom's lone pair. |

| n → π | ~300 - 330 | Low (~100 - 500) | This weaker absorption band corresponds to the promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π-orbital. This transition is characteristically less intense than the π → π transition. |

The solvent in which the spectrum is recorded can also affect the λmax values. Polar solvents can stabilize the ground and excited states to different extents, leading to shifts in the absorption bands.

Chiroptical Spectroscopy (if applicable for chiral derivatives)

Chiroptical spectroscopy encompasses techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), which measure the differential absorption of left and right circularly polarized light by chiral molecules. acs.org These techniques are invaluable for determining the absolute configuration and studying the conformational properties of chiral compounds.

This compound itself is an achiral molecule and therefore does not exhibit a chiroptical response. However, chiral derivatives of this compound could be synthesized, for example, by introducing a chiral center in the n-propyl group or by creating a chiral axis or plane. For such chiral derivatives, chiroptical spectroscopy would be an essential characterization tool.

The ECD spectrum, which corresponds to the electronic transitions observed in the UV-Vis spectrum, would show positive or negative Cotton effects at the wavelengths of absorption. The sign and intensity of these Cotton effects are directly related to the three-dimensional arrangement of the atoms in the chiral molecule. Theoretical calculations, often employing Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the ECD spectra for different enantiomers and conformers, allowing for the assignment of the absolute configuration by comparing the calculated and experimental spectra. mdpi.com

While no specific studies on the chiroptical properties of chiral this compound derivatives were found, the principles of chiroptical spectroscopy have been widely applied to other chiral ketones and thio-compounds. beilstein-journals.org The synthesis and chiroptical analysis of such derivatives would provide deeper insights into the structure-property relationships in this class of compounds. The development of chiral sensors and materials often relies on a thorough understanding of their chiroptical properties. metu.edu.trmetu.edu.tr

Chemical Reactivity and Transformation Pathways

Reactions at the Acetyl Moiety

The acetyl group is a primary site for numerous chemical reactions, including halogenation, condensation, reduction, and aminomethylation.

Alpha-halogenation of ketones like 4'-(n-Propylthio)acetophenone involves the substitution of one or more alpha-hydrogens with a halogen. pressbooks.pub This reaction can be catalyzed by either acid or base, each proceeding through a different mechanism. pressbooks.pub

Acid-Catalyzed Halogenation: In the presence of an acid catalyst, ketones undergo halogenation at the α-position. uobabylon.edu.iqlibretexts.org The reaction is initiated by the protonation of the carbonyl oxygen, which is followed by deprotonation at the alpha-carbon to form an enol intermediate. uobabylon.edu.iqmasterorganicchemistry.com This enol then acts as a nucleophile, attacking the halogen (e.g., Br₂) to form a new carbon-halogen bond. masterorganicchemistry.com Subsequent deprotonation of the carbonyl oxygen regenerates the ketone, now halogenated at the alpha position. masterorganicchemistry.com A key feature of acid-catalyzed halogenation is that it typically results in monosubstitution. pressbooks.pub This is because the introduced halogen is an electron-withdrawing group, which destabilizes the protonated carbonyl intermediate required for further enol formation. pressbooks.pub The reaction rate is dependent on the concentration of the ketone and the acid catalyst but is independent of the halogen concentration, indicating that enol formation is the rate-determining step. libretexts.orglibretexts.org

Base-Promoted Halogenation: Under basic conditions, halogenation of ketones with α-hydrogens also occurs. pressbooks.pub The reaction begins with the deprotonation of an α-hydrogen by a base to form an enolate ion. pressbooks.pub The enolate then attacks the halogen, leading to the α-halogenated ketone. pressbooks.pub Unlike the acid-catalyzed process, base-promoted halogenation often leads to polyhalogenation. pressbooks.pub The electron-withdrawing nature of the first halogen atom increases the acidity of the remaining α-hydrogens, making subsequent deprotonation and halogenation steps faster. pressbooks.pub For methyl ketones, this can proceed to a haloform reaction, where the methyl group is converted to a trihalomethyl group, which is a good leaving group and can be cleaved by a hydroxide (B78521) ion to yield a carboxylate and a haloform (CHX₃). libretexts.org

| Condition | Catalyst/Promoter | Intermediate | Product(s) | Key Features |

| Acidic | Acid (e.g., HBr, Acetic Acid) | Enol | Monohalogenated ketone | Rate is independent of halogen concentration. libretexts.orglibretexts.org |

| Basic | Base (e.g., NaOH) | Enolate | Mono- and polyhalogenated ketones, potentially leading to haloform reaction products. pressbooks.publibretexts.org | The acidity of remaining α-hydrogens increases with halogenation. pressbooks.pub |

The Claisen-Schmidt condensation is a cornerstone reaction for synthesizing chalcones, which are α,β-unsaturated ketones. saudijournals.comnumberanalytics.com This reaction involves the condensation of an aromatic ketone, such as this compound, with an aromatic aldehyde in the presence of a base or acid catalyst. saudijournals.comtaylorandfrancis.com

In a typical base-catalyzed Claisen-Schmidt condensation, a strong base like sodium hydroxide or potassium hydroxide is used to deprotonate the α-carbon of the acetophenone (B1666503), generating an enolate ion. saudijournals.comtaylorandfrancis.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to form the stable, conjugated chalcone (B49325) structure. saudijournals.com The reaction can be carried out in various solvents, including alcohols, and sometimes under solvent-free conditions. jetir.orgresearchgate.net

Acid-catalyzed Claisen-Schmidt condensations are also employed and offer the advantage of being able to use reactants with acid-sensitive functional groups without the need for protection. saudijournals.com

The versatility of the Claisen-Schmidt condensation allows for the synthesis of a wide array of chalcone derivatives by varying the substituted acetophenones and aldehydes used as starting materials. chemrevlett.comnih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Reference |

| This compound | Substituted Benzaldehyde (B42025) | NaOH or KOH (Base) | Chalcone | saudijournals.comresearchgate.net |

| Acetophenone | Aromatic Aldehyde | Acid or Base | Chalcone | taylorandfrancis.com |

| 4-Aminoacetophenone | Benzaldehyde Derivatives | NaOH (Base) | Chalcone | chemrevlett.com |

The carbonyl group of this compound can be reduced to a secondary alcohol, 1-(4-(propylthio)phenyl)ethan-1-ol. This transformation is a fundamental reaction in organic synthesis and can be achieved using various reducing agents. libretexts.org

Common laboratory reagents for this reduction include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org Sodium borohydride is a milder and safer reagent, often used in alcoholic or aqueous solutions. chemguide.co.uk The reduction mechanism involves the transfer of a hydride ion (:H⁻) from the borohydride to the electrophilic carbonyl carbon. libretexts.org This initial step forms an alkoxide intermediate, which is then protonated in a subsequent workup step (e.g., by adding water or dilute acid) to yield the final alcohol product. libretexts.orgchemguide.co.uk

Lithium aluminum hydride is a more powerful reducing agent but is also more reactive and requires anhydrous conditions as it reacts violently with water. libretexts.org In industrial processes, catalytic hydrogenation over a metal catalyst, such as copper chromite, can also be employed for this reduction. wikipedia.org The choice of reducing agent can be critical for chemoselectivity, especially when other reducible functional groups are present in the molecule. scielo.br

| Reducing Agent | Solvent | Product | Key Characteristics |

| Sodium Borohydride (NaBH₄) | Water, Alcohols (e.g., Methanol, Ethanol) | Secondary Alcohol | Mild, safe, and easy to handle. libretexts.orgchemguide.co.uk |

| Lithium Aluminum Hydride (LiAlH₄) | Ether, Tetrahydrofuran (THF) | Secondary Alcohol | Powerful but highly reactive with water. libretexts.org |

| Catalytic Hydrogenation (e.g., H₂/Copper Chromite) | - | Secondary Alcohol | Often used in industrial settings. wikipedia.org |

The Mannich reaction is a three-component condensation that involves the aminomethylation of an acidic proton located alpha to a carbonyl group. wikipedia.org For this compound, this reaction would involve its condensation with a non-enolizable aldehyde (like formaldehyde) and a primary or secondary amine or ammonia. wikipedia.orgorganic-chemistry.org The product is a β-amino-carbonyl compound, also known as a Mannich base. wikipedia.org

The mechanism begins with the formation of an iminium ion from the reaction of the amine and the aldehyde. wikipedia.org The ketone, in its enol form, then acts as a nucleophile and attacks the electrophilic iminium ion. wikipedia.org This reaction is significant for creating a new carbon-carbon bond and introducing a nitrogen-containing functional group, which is a valuable step in the synthesis of many pharmaceutical compounds. derpharmachemica.comnih.gov The reaction can be catalyzed by either acid or base. wikipedia.org

The Knoevenagel condensation is a reaction between a carbonyl compound and a compound with an active methylene (B1212753) group, catalyzed by a base. purechemistry.org While typically used with aldehydes, ketones like this compound can also undergo this reaction, although they are generally less reactive. umich.edu The active methylene compound, such as malononitrile (B47326) or a malonic ester, is deprotonated by the base to form a carbanion. purechemistry.org This carbanion then adds to the carbonyl carbon of the ketone. The resulting adduct typically undergoes dehydration to yield a new carbon-carbon double bond. purechemistry.org This reaction is a versatile method for C-C bond formation and the synthesis of α,β-unsaturated compounds. purechemistry.org

Mannich Reactions and Aminomethylation

Reactions of the Aromatic Ring

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. pressbooks.pub The substituents already on the ring, the n-propylthio group (-SPr) and the acetyl group (-COCH₃), direct the position of incoming electrophiles.

The acetyl group is an electron-withdrawing group and a meta-director. automate.video The n-propylthio group, due to the lone pairs on the sulfur atom, is an ortho-, para-director and an activating group. The interplay of these two groups will determine the regioselectivity of substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. total-synthesis.com For instance, in the nitration of acetophenone, the primary product is meta-nitroacetophenone due to the directing effect of the acetyl group. automate.video The presence of the activating n-propylthio group in this compound would likely influence the position of further substitution, favoring the positions ortho to the thioether.

Electrophilic Aromatic Substitution Reactions (e.g., Nitration, Halogenation)

Electrophilic aromatic substitution (EAS) on the phenyl ring of this compound is directed by the combined influence of the n-propylthio (-SPr) and the acetyl (-COCH₃) substituents. The n-propylthio group is an activating group and an ortho, para-director due to the lone pairs on the sulfur atom that can stabilize the arenium ion intermediate through resonance. lkouniv.ac.in Conversely, the acetyl group is a deactivating group and a meta-director because of its electron-withdrawing nature. quora.comchegg.com

The powerful activating and directing effect of the thioether group dominates the deactivating effect of the acetyl group. Therefore, incoming electrophiles are directed to the positions ortho to the n-propylthio group, which are also meta to the acetyl group (the 3' and 5' positions). This leads to a high degree of regioselectivity in reactions such as nitration and halogenation.

Nitration: The nitration of acetophenone derivatives can be achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. fscj.edu For this compound, the reaction is expected to yield 3'-nitro-4'-(n-propylthio)acetophenone as the major product.

Halogenation: Halogenation, such as bromination or chlorination, typically requires a Lewis acid catalyst (e.g., FeBr₃ or FeCl₃) to polarize the halogen molecule and generate a more potent electrophile. lkouniv.ac.in Acid-catalyzed halogenation of ketones can also proceed via an enol intermediate. libretexts.orgpressbooks.pub The reaction with this compound would similarly result in substitution at the 3'-position, yielding, for example, 3'-bromo-4'-(n-propylthio)acetophenone.

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 3'-Nitro-4'-(n-propylthio)acetophenone |

| Bromination | Br₂, FeBr₃ | 3'-Bromo-4'-(n-propylthio)acetophenone |

| Chlorination | Cl₂, AlCl₃ | 3'-Chloro-4'-(n-propylthio)acetophenone |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nobelprize.orgrsc.org For this compound to participate in these reactions as a substrate, it must first be functionalized with a suitable leaving group, such as a halide (e.g., Br, I) or a triflate. As discussed previously, halogenation occurs selectively at the 3'-position, providing the necessary precursor for these coupling reactions. The thioether functionality is generally stable under the mild conditions often employed in these reactions. mdpi.comgre.ac.uk

Suzuki-Miyaura Reaction: This reaction couples an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. mdpi.comuwindsor.ca For example, 3'-bromo-4'-(n-propylthio)acetophenone could be coupled with various aryl or vinyl boronic acids or esters to synthesize more complex biaryl or styrenyl structures. The general mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the product and regenerate the catalyst. nobelprize.org

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene, catalyzed by a palladium complex in the presence of a base. researchgate.netorganic-chemistry.orgnih.gov A precursor like 3'-bromo-4'-(n-propylthio)acetophenone could react with various alkenes to introduce a vinyl substituent at the 3'-position of the aromatic ring. This reaction offers a direct method for the synthesis of substituted stilbene (B7821643) and cinnamate (B1238496) analogs.

| Reaction | Substrate | Coupling Partner | Catalyst/Base | Representative Product |

| Suzuki-Miyaura | 3'-Bromo-4'-(n-propylthio)acetophenone | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 3'-Phenyl-4'-(n-propylthio)acetophenone |

| Heck | 3'-Bromo-4'-(n-propylthio)acetophenone | Styrene | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | 3'-(2-Phenylethenyl)-4'-(n-propylthio)acetophenone |

Transformations Involving the Thioether Linkage

The sulfur atom of the n-propylthio group is a key site of reactivity, allowing for oxidation to sulfoxides and sulfones, and the formation of sulfonium (B1226848) salts.

The thioether linkage can be selectively oxidized to either a sulfoxide (B87167) or a sulfone using various oxidizing agents. The choice of oxidant and the control of reaction conditions (e.g., stoichiometry, temperature) are crucial for achieving the desired product.

Oxidation to Sulfoxide: Mild oxidizing agents, or the use of one equivalent of a stronger oxidant at low temperatures, typically favor the formation of the corresponding sulfoxide, 4'-(n-Propylsulfinyl)acetophenone. Common reagents for this transformation include hydrogen peroxide (H₂O₂), sodium periodate (B1199274) (NaIO₄), and meta-chloroperoxybenzoic acid (m-CPBA).

Oxidation to Sulfone: The use of excess oxidizing agent, often under more forcing conditions, leads to the full oxidation of the thioether to a sulfone, 4'-(n-Propylsulfonyl)acetophenone. rsc.org Reagents such as potassium permanganate (B83412) (KMnO₄) or an excess of m-CPBA or H₂O₂ are effective for this transformation. The resulting β-keto sulfones are valuable synthetic intermediates. rsc.orgontosight.ai

| Transformation | Reagent(s) | Conditions | Product |

| Thioether to Sulfoxide | 1 eq. m-CPBA | CH₂Cl₂, 0 °C to RT | 4'-(n-Propylsulfinyl)acetophenone |

| Thioether to Sulfone | >2 eq. m-CPBA | CH₂Cl₂, reflux | 4'-(n-Propylsulfonyl)acetophenone |

| Thioether to Sulfone | KMnO₄ | Acetic Acid, RT | 4'-(n-Propylsulfonyl)acetophenone |

As a soft nucleophile, the sulfur atom in the thioether can react with electrophiles, such as alkyl halides, to form tertiary sulfonium salts. nih.gov This reaction involves an Sₙ2-type attack of the sulfur lone pair on the alkylating agent. For instance, reacting this compound with an alkyl halide like methyl iodide would yield an S-methyl-S-n-propyl-(4-acetylphenyl)sulfonium salt. These salts are versatile synthetic intermediates, finding use in the generation of ylides or as alkylating agents themselves. apm.ac.cnsoton.ac.uk A simplified method for preparing dimethyl aryl acylsulfonium salts involves the reaction of aryl methyl ketones with hydrobromic acid and dimethyl sulfoxide (DMSO). researchgate.net

Oxidation to Sulfoxides and Sulfones

Mechanistic Investigations of Key Transformations

While specific kinetic data for reactions involving this compound are not extensively documented in readily available literature, the rates of its key transformations can be understood from mechanistic principles established for analogous systems.

Electrophilic Aromatic Substitution: For the acid-catalyzed halogenation of ketones, kinetic studies have shown that the reaction rate is often dependent on the concentration of the ketone and the acid catalyst, but independent of the halogen's concentration. libretexts.org This indicates that the rate-determining step is the formation of the enol or enolate intermediate, which then rapidly reacts with the electrophile. libretexts.orgpressbooks.pub A similar principle would apply to the halogenation of the aromatic ring, where the formation of the electrophile and its attack on the electron-rich ring to form the sigma complex is typically the slow step. lkouniv.ac.in

Thioether Oxidation: The rate of oxidation of the thioether to a sulfoxide is generally faster than the subsequent oxidation of the sulfoxide to a sulfone. This difference in rates allows for the selective synthesis of sulfoxides by careful control of the reaction stoichiometry and conditions. The electron-withdrawing nature of the sulfinyl group (-SO-) in the intermediate sulfoxide makes it less nucleophilic and thus less reactive towards further electrophilic attack by the oxidizing agent compared to the starting thioether.

Palladium-Catalyzed Cross-Coupling: The kinetics of reactions like the Suzuki-Miyaura coupling are complex and depend on the rates of several steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. libretexts.org The rate-limiting step can vary depending on the specific substrates, ligands, and reaction conditions used. For instance, the oxidative addition of the aryl halide to the Pd(0) complex is often a critical, rate-influencing step.

Isotope Labeling Experiments

Isotope labeling is a powerful technique utilized to trace the metabolic fate of a compound and to elucidate the mechanisms of its chemical transformations. In the context of this compound, isotope labeling experiments, while not extensively documented in publicly available literature, can be designed to provide significant insights into its reactivity and metabolic pathways. By replacing specific atoms with their heavier, stable isotopes (such as deuterium (B1214612), ²H, or carbon-13, ¹³C), researchers can track the movement and transformation of different parts of the molecule.

Hypothetical isotope labeling strategies can be employed to study various reactive sites within the this compound molecule. These include the acetyl group, the aromatic ring, and the n-propylthio side chain. Such studies are crucial for understanding reaction mechanisms, identifying intermediates, and quantifying metabolic fluxes.

One area of investigation would be the potential for deuterium exchange at the methyl group of the acetophenone moiety. The acidity of the α-protons on the acetyl group makes them susceptible to base-catalyzed exchange. For instance, studying the rate of deuterium incorporation from a deuterated solvent like D₂O in the presence of a base can provide information about the kinetic and thermodynamic acidity of these protons. nih.gov This is fundamental to understanding reactions where an enolate intermediate is formed.

Furthermore, isotope labeling can be instrumental in studying the metabolism of the n-propylthio group. For example, labeling the propyl group with ¹³C could help track its fate during metabolic processes such as S-oxidation or potential cleavage of the carbon-sulfur bond. By analyzing the mass spectra of metabolites, the presence and position of the ¹³C label would confirm which parts of the original molecule are retained in the metabolic products.

The following table outlines potential isotope labeling experiments that could be conducted on this compound to explore its chemical reactivity and transformation pathways.

| Labeled Compound | Isotope & Position | Experimental Goal | Analytical Technique | Anticipated Insights |

| This compound-d₃ | ²H (Deuterium) at the acetyl methyl group | To study the kinetics and mechanism of enolization and aldol-type reactions. | NMR Spectroscopy, Mass Spectrometry | Determination of the rate of α-proton exchange; mechanistic details of condensation reactions. |

| 4'-(n-[¹³C₃]Propylthio)acetophenone | ¹³C at the n-propyl group | To trace the metabolic fate of the thioether side chain. | Mass Spectrometry, NMR Spectroscopy | Identification of metabolites resulting from S-oxidation, S-dealkylation, or other transformations of the propyl group. |

| This compound-[ring]-d₄ | ²H (Deuterium) on the aromatic ring | To investigate electrophilic aromatic substitution reactions and oxidative metabolism of the aromatic ring. | NMR Spectroscopy, Mass Spectrometry | Elucidation of the regioselectivity of substitution reactions; identification of hydroxylated or other ring-modified metabolites. |

| 4'-(n-Propylthio)[¹³C=O]acetophenone | ¹³C at the carbonyl carbon | To probe the mechanism of reduction of the ketone or other reactions involving the carbonyl group. | Mass Spectrometry, NMR Spectroscopy | Tracking the carbonyl carbon through reduction to an alcohol or other carbonyl-related transformations. |

These proposed experiments, utilizing techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), would provide detailed information at the molecular level. mdpi.com For example, in a metabolic study, the detection of a ¹³C-labeled fragment in a mass spectrometer would unambiguously link it to the metabolism of the n-propylthio side chain of the parent compound. Similarly, changes in the NMR spectrum of a deuterium-labeled compound can reveal the sites and rates of chemical exchange. nih.gov While direct experimental data on this compound is scarce, the principles established from studies on related molecules like acetophenone and various thioethers strongly support the utility of these approaches.

Design and Synthesis of Novel Derivatives

Modification of the n-Propylthio Chain

The thioether linkage provides a robust yet reactive handle for introducing structural diversity. Modifications can range from simple alterations of the alkyl chain to the incorporation of more complex aromatic systems.

The synthesis of acetophenone (B1666503) derivatives with varied alkylthio side chains can be achieved through the reaction of the corresponding phenacyl halides with various alkyl mercaptans. pharm.or.jp This method allows for the introduction of not only linear chains of different lengths but also branched alkyl groups. For instance, α-(alkylthio)acetophenone derivatives can be prepared from the appropriate starting materials, leading to a range of analogues. pharm.or.jp The variation in the alkyl chain's length and branching can influence the lipophilicity and steric profile of the resulting molecule.

A study on α-(Alkylthio)acetophenone derivatives demonstrated the preparation of several analogues, which were subsequently used as precursors for further chemical transformations. pharm.or.jp The physical and spectral data for some of these derivatives are summarized below.

Table 1: Physical Data of Representative α-(Alkylthio)acetophenone Derivatives pharm.or.jp

| Derivative Name | R Group in S-R | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| α-(Methylthio)acetophenone | CH₃ | 86 | 36–38 |

| α-(Ethylthio)acetophenone | CH₂CH₃ | 90 | Oil |

| α-(Isopropylthio)acetophenone | CH(CH₃)₂ | 88 | Oil |

This table is generated based on data for α-(Alkylthio)acetophenones, illustrating the general synthetic approach for modifying the thioether side chain.

Replacing the n-propyl group with an aromatic or heteroaromatic moiety, such as a benzyl (B1604629) group, introduces significant changes to the molecule's electronic and steric properties. The synthesis of 4-(Benzylthio)acetophenone (B15377668) is a well-documented example of this modification. It is typically prepared via a nucleophilic aromatic substitution reaction. researchgate.netmdpi.com In this procedure, commercially available 4-fluoroacetophenone is reacted with benzyl mercaptan (benzylthiol) in the presence of a base like potassium hydroxide (B78521) (KOH) in an ethanol (B145695) solution. mdpi.comekb.eg The reaction proceeds in high yield, providing a crystalline solid product. mdpi.com

The synthesis can be summarized as follows:

Benzyl mercaptan is dissolved in ethanol and converted to its potassium salt with KOH. mdpi.com

A solution of 4-fluoroacetophenone in ethanol is then added. mdpi.com

The mixture is heated to reflux for several hours, after which the product, 4-(benzylthio)acetophenone, precipitates upon cooling. mdpi.com

This synthetic route has been reported to produce yields as high as 94-96%. researchgate.netmdpi.com The resulting 4-(benzylthio)acetophenone can serve as a key intermediate for further reactions, such as oxidation to the corresponding sulfone, 4-(benzylsulfonyl)acetophenone, using hydrogen peroxide in acetic acid. researchgate.netmdpi.org

Introduction of Branched or Longer Alkyl Chains

Functionalization of the Acetyl Group to Diverse Carbonyl Derivatives (e.g., Oximes, Hydrazones, Enones)

The acetyl group is a prime site for derivatization, offering a gateway to a variety of functional groups through condensation and enolization reactions.

Oximes: Acetophenone derivatives can be converted to their corresponding oximes by reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base. arpgweb.comresearchgate.net This reaction is a standard method for transforming a ketone into an oxime functional group. arpgweb.com For instance, the 4-(2-propylthio)acetophenone oxime has been noted in the literature as a compound of interest. researchgate.net The reaction generally involves refluxing the acetophenone derivative with hydroxylamine hydrochloride and a base like potassium hydroxide. arpgweb.comresearchgate.net Furthermore, these oximes can be acylated, for example, to form O-acetyl oximes, which are themselves versatile intermediates for further C-H bond functionalization reactions. orgsyn.orgnih.govnih.gov

Hydrazones: The synthesis of hydrazones is readily achieved by the condensation of acetophenones with hydrazine (B178648) hydrate (B1144303) or its derivatives. rasayanjournal.co.innih.govresearchgate.net The reaction typically involves refluxing the ketone with hydrazine in a suitable solvent like ethanol. rasayanjournal.co.in The formation of the hydrazone C=N-N bond occurs via a nucleophilic attack of the hydrazine on the carbonyl carbon, followed by the elimination of a water molecule. rasayanjournal.co.in Research has shown that the electronic nature of substituents on the acetophenone's aromatic ring can influence the reaction rate; electron-withdrawing groups can facilitate a faster conversion by increasing the electrophilicity of the carbonyl carbon. rasayanjournal.co.in

Enones (Chalcones): Enones, specifically α,β-unsaturated ketones known as chalcones, can be synthesized from 4'-(n-propylthio)acetophenone. The most common method is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone with an aromatic aldehyde. ichem.mdijarsct.co.in For example, 4-(benzylthio)acetophenone can be reacted with benzaldehyde (B42025) in the presence of aqueous potassium hydroxide in ethanol to yield the corresponding chalcone (B49325). researchgate.netekb.eg These enone structures are valuable as they contain a reactive keto-ethylenic group that can serve as a Michael acceptor, making them important synthons for synthesizing various heterocyclic compounds. asianpubs.org

Aromatic Ring Functionalization

Introducing substituents onto the phenyl ring of this compound is a powerful strategy for modulating its electronic properties and creating points for further derivatization.

The reactivity and properties of the core structure can be finely tuned by adding electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the aromatic ring. wikipedia.org

Electron-Donating Groups (EDGs): Groups such as alkoxy (-OR) or amino (-NH₂) increase the electron density of the aromatic ring, making it more susceptible to electrophilic substitution. wikipedia.org For example, syntheses starting from 4-hydroxyacetophenone or 4-aminoacetophenone introduce potent EDGs. scribd.comorientjchem.org The synthesis of chalcones from 4-aminoacetophenone derivatives demonstrates the incorporation of an EDG into a related structure. orientjchem.org

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halogens (-Cl, -Br) decrease the ring's electron density. wikipedia.org The synthesis of acetophenone derivatives bearing these groups is well-established. For instance, 4-chloroacetophenone can be used as a starting material for α-bromination reactions, indicating the compatibility of EWGs with further functionalization. nih.gov The presence of EWGs can also influence the reactivity of other parts of the molecule; for example, they can increase the yield in the formation of imines and subsequent cyclization reactions. rasayanjournal.co.inkoyauniversity.org

Table 2: Examples of Substituted Acetophenones in Synthesis

| Starting Acetophenone | Ring Substituent | Substituent Type | Reaction Example | Reference |

|---|---|---|---|---|

| 4-Hydroxyacetophenone | -OH | EDG | Fries Rearrangement | scribd.com |

| 4-Aminoacetophenone | -NH₂ | EDG | Chalcone Synthesis | orientjchem.org |

| 4-Chloroacetophenone | -Cl | EWG | α-Bromination | nih.gov |

Building upon the functionalization of the individual components, multifunctionalized analogues can be synthesized by combining these strategies. This involves introducing various functional groups onto the aromatic ring, the acetyl group, and the thioether chain simultaneously or sequentially.

One approach involves starting with an already functionalized acetophenone and performing further reactions. For example, starting with 3,5-dibromo-4-hydroxyacetophenone and condensing it with an aldehyde yields a chalcone that has multiple halogen and hydroxyl substituents on one of its aromatic rings. asianpubs.org

Another advanced strategy is the use of the acetyl group's derivatives, such as O-acetyl oximes, as directing groups to facilitate palladium-catalyzed C-H bond functionalization. nih.govnih.gov This allows for the precise introduction of new functional groups (e.g., acetate) at the ortho position of the aromatic ring, which can then be transformed into other functionalities, leading to highly complex and multifunctionalized molecules. nih.gov

Furthermore, functionalized acetophenones can act as precursors for building heterocyclic systems. For instance, a substituted acetophenone can be reacted with thiourea (B124793) to form a thiazole (B1198619) ring, thereby creating a bifunctional molecule containing both the original substituted phenyl moiety and a new heterocyclic ring. koyauniversity.org Similarly, chalcones derived from substituted acetophenones can be cyclized with hydrazine to form pyrazolines, another class of multifunctional heterocyclic compounds. orientjchem.org

Introduction of Electron-Donating and Electron-Withdrawing Groups

Heterocyclic Annulation and Scaffold Construction from this compound Precursors

The versatile chemical nature of this compound allows it to serve as a key starting material for the synthesis of a wide array of heterocyclic compounds. Through various chemical transformations, the acetophenone moiety can be elaborated into more complex molecular architectures, including chalcones, which are pivotal intermediates for subsequent heterocyclic ring formation. This section details the design and synthesis of novel derivatives through heterocyclic annulation and scaffold construction, beginning with precursors derived from this compound.

Synthesis of Chalcone-Derived Heterocycles (e.g., Pyrazolines, Isoxazolines, Thiazines, Oxazines)

Chalcones, or α,β-unsaturated ketones, are readily synthesized through the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde. unigoa.ac.innih.gov These compounds are characterized by a reactive keto-ethylenic group (-CO-CH=CH-) that serves as a versatile synthon for the construction of various five- and six-membered heterocyclic rings. unigoa.ac.in The general synthetic approach involves the reaction of this compound with a substituted benzaldehyde in the presence of a base, such as sodium hydroxide, to yield the corresponding chalcone. tsijournals.comorientjchem.org These chalcone derivatives are then subjected to cyclization reactions with appropriate reagents to afford a diverse range of heterocycles.

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The synthesis of pyrazoline derivatives from chalcones is a well-established method involving the reaction of the chalcone with hydrazine hydrate. dergipark.org.trcore.ac.uk The reaction typically proceeds in a solvent such as ethanol, sometimes with the addition of a catalyst like acetic acid or a base like sodium hydroxide, to facilitate the intramolecular Michael addition and subsequent cyclization. dergipark.org.trcore.ac.uk This reaction leads to the formation of 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives. dergipark.org.tr

Isoxazolines , another class of five-membered heterocycles, feature an oxygen and a nitrogen atom in a 1,2-relationship. These compounds can be synthesized from chalcones by reaction with hydroxylamine hydrochloride. tsijournals.comuobaghdad.edu.iq The reaction is typically carried out in the presence of a base, such as sodium hydroxide or sodium acetate (B1210297), in an alcoholic solvent. tsijournals.comuobaghdad.edu.iq

Thiazines are six-membered heterocyclic compounds containing a sulfur and a nitrogen atom. 1,3-Thiazine derivatives can be prepared by the cyclization of chalcones with thiourea in the presence of a base like ethanolic sodium hydroxide or potassium hydroxide. orientjchem.orgjocpr.com The reaction involves the initial formation of a Michael adduct, followed by intramolecular cyclization and dehydration. jocpr.com

Oxazines are the oxygen-containing analogues of thiazines, featuring an oxygen and a nitrogen atom in a six-membered ring. The synthesis of 1,3-oxazine derivatives is achieved through the reaction of chalcones with urea (B33335) in the presence of a base. humanjournals.comderpharmachemica.com Similar to thiazine (B8601807) synthesis, this reaction proceeds via a cyclization mechanism involving the urea molecule and the α,β-unsaturated ketone system of the chalcone. humanjournals.com

Table 1: Synthesis of Chalcone-Derived Heterocycles

| Heterocycle | Reagent | General Conditions | Reference(s) |

|---|---|---|---|

| Pyrazolines | Hydrazine hydrate | Ethanol, reflux, optional acid/base catalyst | dergipark.org.trcore.ac.ukscispace.com |

| Isoxazolines | Hydroxylamine hydrochloride | Ethanol, base (e.g., NaOH, NaOAc), reflux | tsijournals.comuobaghdad.edu.iq |

| Thiazines | Thiourea | Ethanolic NaOH or KOH, reflux | orientjchem.orgjocpr.comsciensage.info |

| Oxazines | Urea | Ethanolic NaOH or KOH, reflux | orientjchem.orghumanjournals.comderpharmachemica.com |

Formation of Thiazolidinone Compounds

Thiazolidinones, specifically 4-thiazolidinones, are five-membered heterocyclic compounds containing a thiazolidine (B150603) ring with a carbonyl group at the 4-position. These structures are of significant interest in medicinal chemistry. scirp.org A common synthetic route to 4-thiazolidinones involves the cycloaddition reaction of a Schiff base with a mercapto-containing carboxylic acid, most notably mercaptoacetic acid (thioglycolic acid). scirp.orgimpactfactor.org

The synthesis commences with the formation of a Schiff base from an amine and a carbonyl compound. In the context of derivatives from this compound, the corresponding amine would be 4-amino-n-propylthioacetophenone. This amine can be condensed with various aromatic aldehydes to yield the respective Schiff bases (imines).

The subsequent and key step is the reaction of the Schiff base with mercaptoacetic acid. scirp.org This reaction is typically carried out under reflux in a non-polar solvent such as dioxane or chloroform. scirp.orgimpactfactor.org The mechanism is believed to involve the nucleophilic attack of the sulfur atom of mercaptoacetic acid on the electrophilic carbon of the imine bond, followed by intramolecular cyclization and elimination of a water molecule to form the 4-thiazolidinone (B1220212) ring. scirp.org

Table 2: Synthesis of 4-Thiazolidinone Derivatives

| Starting Material | Reagent | Reaction Conditions | Product | Reference(s) |

|---|---|---|---|---|

| Schiff base (from 4-amino-n-propylthioacetophenone and aldehyde) | Mercaptoacetic acid | Dioxane or chloroform, reflux | 2-Aryl-3-(4-(n-propylthio)phenyl)thiazolidin-4-one | scirp.orgimpactfactor.orgmdpi.com |

Pyrimidine (B1678525) and Thiouracil Derivatives

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. They are fundamental components of nucleic acids and have a broad range of pharmacological activities. A versatile method for synthesizing pyrimidine derivatives involves the reaction of chalcones with urea or guanidine (B92328) under basic conditions. semanticscholar.orgresearchgate.net The reaction of a chalcone derived from this compound with urea in the presence of a base like ethanolic potassium hydroxide can yield the corresponding dihydropyrimidine (B8664642) derivative. semanticscholar.org Microwave-assisted synthesis has also been reported as an efficient and environmentally friendly method for this transformation. semanticscholar.org

Thiouracils are a class of pyrimidine derivatives where one of the carbonyl groups of the uracil (B121893) ring is replaced by a thiocarbonyl group. These compounds are of particular interest for their potential biological activities. nih.gov The synthesis of thiouracil derivatives can be achieved through various routes. One common method involves the Biginelli condensation reaction of a β-dicarbonyl compound, an aldehyde, and thiourea. ekb.eg Alternatively, thiouracil derivatives can be synthesized from chalcones by reaction with thiourea in the presence of a base. tsijournals.com This reaction leads to the formation of dihydropyrimidine-thiones. researchgate.net Further modifications can be carried out on the resulting thiouracil ring to generate a library of derivatives. nih.govjuniperpublishers.com